molecular formula C13H27N3O B7918797 N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide

N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide

Cat. No.: B7918797
M. Wt: 241.37 g/mol
InChI Key: HBNKUBYHKIAKJG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide (CAS: 1353946-82-3) is a piperidine derivative featuring an acetamide backbone with an isopropyl group and a 2-aminoethyl-piperidinylmethyl substituent. Its molecular weight is 241.38 g/mol, and it is characterized by the InChIKey HBNKUBYHKIAKJG-UHFFFAOYNA-N . While detailed physicochemical data (e.g., melting/boiling points) are unavailable in the provided evidence, its structure suggests moderate polarity due to the acetamide and amino groups, which may influence solubility and pharmacokinetic behavior.

Properties

IUPAC Name

N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O/c1-11(2)16(12(3)17)10-13-5-4-7-15(9-13)8-6-14/h11,13H,4-10,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNKUBYHKIAKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN(C1)CCN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide typically involves a multi-step process:

  • Preparation of the piperidine derivative through a suitable reductive amination.

  • Alkylation of the piperidine ring at the 3-position using a suitable alkylating agent.

  • Introduction of the isopropylacetamide group via acylation. The reactions generally require controlled environments to ensure purity and yield, including inert atmospheres and specific solvents.

Industrial Production Methods: Industrial production scales up the laboratory synthesis, often employing continuous flow techniques to enhance efficiency and consistency. Catalysts and optimized reaction conditions help in achieving higher yields and purity, critical for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, particularly at the piperidine ring.

  • Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.

  • Substitution: Substitution reactions, especially nucleophilic substitutions, can occur at various positions on the molecule.

Common Reagents and Conditions: Reagents such as peroxides for oxidation, hydrides for reduction, and halides for substitution are commonly used. The conditions are meticulously controlled to favor the desired transformations.

Major Products:

  • Oxidation leads to derivatives with additional oxygen-containing functionalities.

  • Reduction products often include the simplified versions of the original molecule with less functional complexity.

  • Substitution reactions yield a variety of structurally similar compounds with different side chains or functional groups.

Scientific Research Applications

N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide is employed in:

  • Chemistry: As a building block for synthesizing complex organic molecules.

  • Biology: Investigating its interactions with biological macromolecules, like proteins.

  • Medicine: Potential therapeutic applications, particularly in targeting specific molecular pathways.

  • Industry: Used in the formulation of specialty chemicals and advanced materials.

Mechanism of Action

Compared to other compounds with similar core structures, N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide stands out due to:

  • Unique Functional Groups: Its specific combination of functional groups gives it distinct reactivity and interaction profiles.

  • Versatility: Broad range of applications across different scientific disciplines.

Comparison with Similar Compounds

N-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylacetamide

Structural Differences This compound () replaces the piperidine ring with a naphthalene-1-yloxy group and introduces a hydroxypropyl chain.

Functional Implications
The hydroxy group may facilitate hydrogen bonding with biological targets, whereas the naphthalene group could promote π-π stacking interactions. These features make it more suited for applications requiring aromatic binding pockets, such as certain enzyme inhibitors or receptor antagonists.

(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide

Key Variations This analog () substitutes the isopropyl group with an ethyl group and introduces a hydroxyimino functional group.

Synthesis and Yield Synthesized via two methods with yields of 68% (Method A) and 72% (Method B), this compound’s purity was confirmed via NMR and HRMS . The target compound lacks the hydroxyimino group, which may improve metabolic stability by reducing susceptibility to hydrolysis or oxidation.

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-N-ethyl-acetamide

Structural Comparison This compound () replaces the isopropyl group with an ethyl group and introduces a branched 2-amino-3-methyl-butyryl side chain.

Functional Impact
The 3-methyl-butyryl chain introduces chirality (S-configuration), which could enhance enantioselective interactions with biological targets. However, the reduced steric bulk may decrease selectivity for certain receptors compared to the isopropyl variant.

N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide

Substituent Analysis This analog () replaces the isopropyl group with a cyclopropyl ring. The cyclopropyl group introduces ring strain and increased lipophilicity, which may enhance passive diffusion across biological membranes but reduce solubility in polar solvents.

Biological Activity

N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, synthesis, mechanism of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound can be represented by the following structure:

N 1 2 Amino ethyl piperidin 3 ylmethyl N isopropyl acetamide\text{N 1 2 Amino ethyl piperidin 3 ylmethyl N isopropyl acetamide}

The synthesis typically involves the reaction of piperidine derivatives with acetamide under controlled conditions. Common methods include:

  • Starting Materials : Piperidine, isopropyl acetamide, and a suitable catalyst.
  • Reaction Conditions : The reaction is usually conducted in an organic solvent like ethanol or methanol at elevated temperatures (around 70°C) for several hours.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator, modulating various biochemical pathways. For instance, it has been shown to interact with muscarinic acetylcholine receptors, influencing cell proliferation and apoptosis resistance .

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells, demonstrating better efficacy than traditional chemotherapeutics like bleomycin .

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects, particularly in the context of Alzheimer's disease. It has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes involved in neurotransmitter degradation. This inhibition could potentially enhance cholinergic signaling in the brain, providing therapeutic benefits for neurodegenerative conditions.

Antimicrobial Activity

In addition to its anticancer and neuroprotective properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have indicated that piperidine derivatives can serve as effective agents against bacterial infections, showcasing minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/TargetReference
AnticancerCytotoxicity in cancer cells
NeuroprotectionInhibition of AChE and BuChE
AntimicrobialEffective against bacterial strains

Case Studies and Research Findings

  • Anticancer Study : A study investigating the cytotoxic effects of piperidine derivatives found that certain compounds induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than conventional drugs .
  • Neuroprotective Research : Research into AChE inhibitors revealed that this compound could enhance cognitive function by increasing acetylcholine levels in the brain.
  • Antimicrobial Evaluation : A comparative study on the antimicrobial efficacy of piperidine derivatives indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli with MIC values significantly lower than those of standard antibiotics .

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